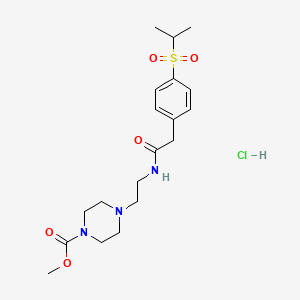
Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H30ClN3O5S and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine core, an isopropylsulfonyl group, and an acetamido moiety. This unique arrangement contributes to its biological properties.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of piperazine-based compounds in targeting anaplastic lymphoma kinase (ALK), a key player in certain cancers .
2. Anti-inflammatory Effects
The compound's sulfonamide component suggests potential anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, studies have reported that piperazine derivatives can modulate the immune response by downregulating interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
3. Neuroprotective Properties
There is emerging evidence that piperazine derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. These effects are attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and cancer pathways.
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression and inflammatory responses.
- Cell Signaling Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed in related compounds, suggesting a similar profile for this compound.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on ALK Inhibition : A compound structurally similar to this compound was shown to effectively degrade ALK proteins in cancer cells, leading to reduced tumor growth in preclinical models .
- Anti-inflammatory Study : In vitro assays demonstrated that a piperazine derivative significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S.ClH/c1-15(2)28(25,26)17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)27-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOOOGKCDHITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













